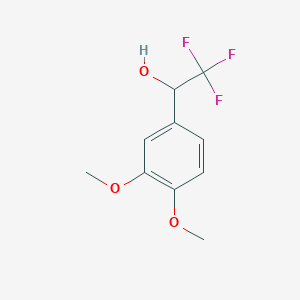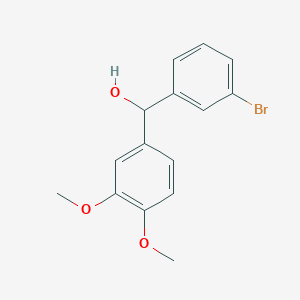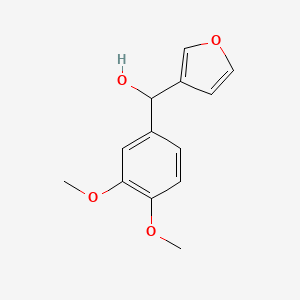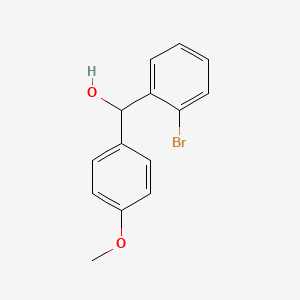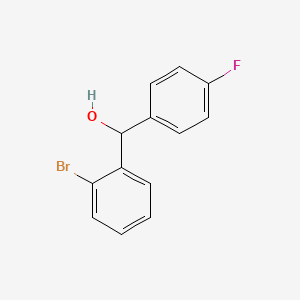
(2-Bromophenyl)(4-fluorophenyl)methanol
Descripción general
Descripción
(2-Bromophenyl)(4-fluorophenyl)methanol is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(4-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Density Functional Theory (DFT) Studies : A theoretical study using DFT examined compounds similar to (2-Bromophenyl)(4-fluorophenyl)methanol, providing insights into the molecular structure and electronic properties. This research aids in understanding the active sites and potential reactivity of such molecules (Trivedi, 2017).
Proton Exchange Membranes : Research on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains has been conducted. These membranes, derived from monomers related to (2-Bromophenyl)(4-fluorophenyl)methanol, show promise for fuel cell applications due to their high proton conductivity and low methanol permeability (Wang et al., 2012).
Synthesis of Multi-substituted Arenes : A study presented a method for synthesizing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, using palladium-catalyzed C-H halogenation. This method offers advantages over traditional synthesis, such as higher yields and better selectivity (Sun et al., 2014).
Synthesis of Acridin-9(10H)-ones : Another research focused on the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines, leading to the synthesis of acridin-9(10H)-ones. Such reactions are important for developing new organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2013).
Fluorinated Poly(aryl ether) Membranes : Research on fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group, closely related to (2-Bromophenyl)(4-fluorophenyl)methanol, demonstrated its potential as a polymeric electrolyte membrane for fuel cells due to its excellent thermal and chemical stability (Liu et al., 2006).
Palladium-catalyzed Synthesis of Fluoreones : A palladium-catalyzed synthesis method for fluorenones from bis(2-bromophenyl)methanols was developed. This method is significant for creating fluorenones, which are valuable in various chemical applications (Gao & Xu, 2018).
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDNYJEIVCQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271792 | |
| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-fluorophenyl)methanol | |
CAS RN |
59142-67-5 | |
| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3,5-dichlorophenyl)methylidene]hydroxylamine](/img/structure/B7871758.png)

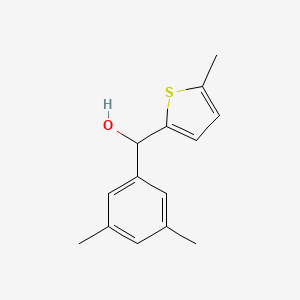

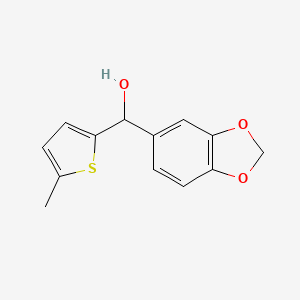

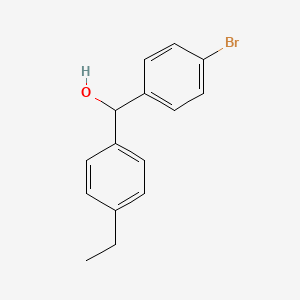
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
